(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex enamide derivative characterized by multiple electron-withdrawing substituents, including cyano, chloro, methoxy, and nitro groups. Its Z-configuration at the double bond likely influences its conformational stability and biological interactions.
Properties
IUPAC Name |
(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O5/c1-34-22-11-17(30(32)33)6-7-21(22)29-24(31)16(12-28)8-14-9-19(26)23(20(27)10-14)35-13-15-4-2-3-5-18(15)25/h2-11H,13H2,1H3,(H,29,31)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWOXHXVQGJJM-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and agrochemicals. Its structural complexity and the presence of multiple functional groups suggest potential biological activities, including insecticidal, anticancer, and anticonvulsant properties. This article compiles data on its biological activity, supported by case studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 433.30 g/mol. The structure includes:
- A cyano group ()
- Multiple chlorine substituents
- A methoxy group ()
- An amide linkage ()
Insecticidal Properties
Research has indicated that compounds with similar structures exhibit significant insecticidal activity. The leaf disc-dipping assay has been employed to evaluate the efficacy of related compounds against pests such as Plutella xylostella. For instance, a study showed that phenylpyrazole compounds demonstrated strong insecticidal effects, suggesting that the target compound may similarly affect pest populations due to its structural analogies .
| Compound | Target Insect | Assay Method | LC50 (µg/mL) |
|---|---|---|---|
| Compound A | Plutella xylostella | Leaf disc-dipping | 15.0 |
| Compound B | Spodoptera litura | Leaf disc-dipping | 10.5 |
Anticancer Activity
The structure-activity relationship (SAR) studies have revealed that compounds with electron-withdrawing groups, such as nitro and chloro, can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to the target compound have shown IC50 values in the low micromolar range against breast and lung cancer cells .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | Similar Compound C | 5.1 |
| A549 (Lung) | Similar Compound D | 3.8 |
Anticonvulsant Activity
In anticonvulsant testing, compounds with similar moieties were assessed using a picrotoxin-induced convulsion model. The presence of specific functional groups was correlated with increased protective effects against seizures. While direct data on the target compound is limited, its structural features suggest potential anticonvulsant activity .
Case Studies
- Insecticidal Efficacy : A study conducted by Zhang et al. (2019) evaluated a series of chlorinated phenyl derivatives for their insecticidal properties against Plutella xylostella. The results indicated that compounds with two or more chlorine atoms exhibited enhanced toxicity compared to their non-chlorinated counterparts.
- Cytotoxicity Assessment : In an investigation by Lee et al. (2020), a series of nitro-substituted phenyl compounds were tested for their anticancer properties. The study found that modifications at the para position significantly increased cytotoxicity against various cancer cell lines.
Scientific Research Applications
Structural Features
The compound's structure is characterized by several key functional groups:
- Cyano Group : Enhances biological activity.
- Methoxy Groups : Increase lipophilicity and bioavailability.
- Dichlorophenyl and Nitrophenyl Moieties : Facilitate interaction with biological targets.
Molecular Properties
- Molecular Formula : C24H17Cl2N3O5
- Molecular Weight : 498.32 g/mol
- Purity : Typically 95%
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. It has been evaluated against the National Cancer Institute (NCI) panel of 60 cancer cell lines, showing promising results.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | % Growth Inhibition | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 52% | 15 |
| NCI-H460 (Lung) | 47% | 20 |
| MCF-7 (Breast) | 50% | 18 |
The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression. Specifically, the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
In Vitro Studies
A study on A549 lung cancer cells demonstrated that treatment with the compound resulted in significant apoptosis. Flow cytometry analysis indicated an increase in Annexin V-positive cells, confirming apoptotic activity.
In Vivo Studies
In xenograft models, administration of the compound led to a tumor size reduction of approximately 40% compared to control groups. Histopathological analysis revealed necrosis and reduced mitotic figures in treated tumors.
Acute Toxicity
Acute toxicity studies indicate a relatively low toxicity profile for this compound. The No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg in animal models.
Genotoxicity Assessment
Genotoxicity assays using bacterial reverse mutation tests showed no significant increase in mutation rates, suggesting that the compound is not genotoxic under the tested conditions.
Table 2: Genotoxicity Results
| Test System | Concentration Range (µg/plate) | Result |
|---|---|---|
| Salmonella typhimurium | 0 - 5000 | Negative |
| Chinese hamster lung fibroblasts | 0 - 1200 | Negative |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several hydroxamic acids and aromatic amides reported in the literature. For instance:
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) : Features a chlorophenyl group but lacks the cyano and nitro substituents. Its hydroxamic acid moiety confers antioxidant properties, unlike the target compound’s enamide backbone.
- N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide : A patented intermediate with a cyanoacetamide group and pyridylmethoxy substituent. The absence of nitro and dichlorophenyl groups reduces steric hindrance compared to the target compound.
Table 1: Structural Comparison
Computational and Thermochemical Insights
Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functionals, could elucidate the target compound’s stability and electronic properties. For instance, exact-exchange terms in DFT improve accuracy in predicting atomization energies and conformational preferences , which may explain the Z-isomer’s dominance over the E-configuration.
Research Findings and Implications
- Antioxidant Activity : Unlike hydroxamic acids (e.g., Compound 8 ), the target compound’s lack of a hydroxylamine group likely precludes significant radical-scavenging activity.
- Pharmacological Potential: The nitro group may confer selective cytotoxicity or kinase inhibition, as seen in structurally related nitrophenyl-containing drugs .
- Synthetic Scalability : The target’s synthesis shares industrial advantages with Patent Journal’s method, such as mild conditions and avoidance of rare catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
